2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene
Overview
Description
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is a useful research compound. Its molecular formula is C11H11Cl2F and its molecular weight is 233.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Dehydrohalogenation and Hydroisomerization : The catalytic dehydrohalogenation of halogenated pentenes to yield pentene is a notable application. Catalysts such as Nb, Mo, Ta, W halide clusters, and Re chloride clusters are used for this purpose, facilitating reactions under specific conditions (Kamiguchi et al., 2003). Similarly, hydroisomerization of olefins like 2-pentene can be catalyzed by certain rhodium halides, leading to the formation of 1-pentene and trans-2-pentene (Bond & Hillyard, 1968).
Addition Reactions and Polymerization : The homolytic addition of thiophenol to compounds like trivinylmethane and 3-vinyl-1-pentene has been studied, revealing insights into radical formations and reactions (Vasil’eva, Fedin, & Freĭdlina, 1970). The process of monomer-isomerization polymerization using catalysts like TiCl3–R3Al for converting olefins like 5-phenyl-2-pentene to polymers consisting of 5-phenyl-1-pentene units has also been reported (Endo, Tsujikawa, & Otsu, 1986).
Electrochemical Reduction and Synthesis : Electrochemical reduction of dihalopentanes at carbon electrodes has been explored, yielding various compounds including cyclopentane, n-pentane, and 1-pentene (Pritts & Peters, 1994). The synthesis of compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one through reactions involving chloro- and fluorophenyl derivatives has also been reported (Satheeshkumar et al., 2017).
Photochromic Properties : The study of photochromic properties in compounds like 1‐[2‐methyl‐5‐(3‐fluoro‐4‐chloro)phenyl‐3‐thienyl]perfluorocyclopentene has revealed insights into their photochemical behaviors, fluorescence, and kinetics (Xue et al., 2017).
Properties
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYNQWXNUVFOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC(=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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